molecular formula C20H20N4O6S B4207247 Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate

Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate

Cat. No.: B4207247
M. Wt: 444.5 g/mol
InChI Key: MJXLOJGANUSICU-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C20H20N4O6S This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, a morpholine ring, and a nitrobenzoyl group

Preparation Methods

The synthesis of Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Attachment of the morpholine ring: This can be done through amide bond formation reactions.

    Addition of the nitrobenzoyl group: This step typically involves electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

Ethyl 4-cyano-3-methyl-5-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-2-thiophenecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The cyano group can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Ethyl 4-cyano-3-methyl-5-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-2-thiophenecarboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features of Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-3-30-20(26)17-12(2)14(11-21)19(31-17)22-18(25)13-4-5-15(16(10-13)24(27)28)23-6-8-29-9-7-23/h4-5,10H,3,6-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXLOJGANUSICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate
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Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate
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Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate
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Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate
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Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate
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Ethyl 4-cyano-3-methyl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-2-carboxylate

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